Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Cannabinoid pharmacology CB1/CB2 selectivity Receptor binding

For researchers requiring a selective CB1 agonist (Ki=87nM) with a distinct pyrrole core for SAR studies, JWH-030 is the analytical reference standard. Its >10-fold higher cardiomyocyte cytotoxicity vs. other SCs and hERG blockade (IC50=88.36μM) make it the preferred positive control for cardiovascular toxicology assays. Essential for forensic method validation with available MS spectral data.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
CAS No. 162934-73-8
Cat. No. B180302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
CAS162934-73-8
Synonyms1-naphthalenyl(1-pentyl-1H-pyrrol-3-yl)-methanone
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3
InChIKeyVPBJQDBKZSHCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methanol

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (JWH-030): Cannabinoid CB1/CB2 Ligand for Forensic and Pharmacological Research Procurement


Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (CAS: 162934-73-8, synonym: JWH-030) is a naphthoylpyrrole-class synthetic cannabinoid receptor agonist . It is a research chemical that acts as a partial agonist at central CB1 receptors (Ki = 87 nM in mouse, EC50 = 30.5 nM in rat) with lower activity at peripheral CB2 receptors (EC50 = 552 nM in human) [1]. The compound has demonstrated in vivo analgesic activity in mouse antinociception assays (ED50 = 26.8 μM/kg) and functional potency in the mouse vas deferens assay (IC50 = 3.38 nM) [2]. As a controlled substance in several jurisdictions, it is intended exclusively for forensic toxicology and academic research applications [1].

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone: Why Pyrrole-Class CB1 Ligands Are Not Interchangeable with Indole Analogs in Research Applications


Substitution with structurally related synthetic cannabinoids, particularly naphthoylindole-class compounds like JWH-018, is not scientifically valid due to fundamental pharmacophore differences [1]. JWH-030 belongs to the naphthoylpyrrole class, whereas JWH-018 and many other widely-studied synthetic cannabinoids are naphthoylindoles [2]. This core heterocycle substitution alters aromatic stacking interactions at the CB1 receptor binding pocket, resulting in distinct affinity and selectivity profiles [3]. Furthermore, JWH-030 exhibits cytotoxicity profiles that differ markedly from other synthetic cannabinoids, with reported cardiac cytotoxicity exceeding that of JWH-210, JWH-250, and RCS4 by over tenfold [4]. The following quantitative evidence establishes the specific differentiation parameters that inform research-grade compound selection.

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (JWH-030): Quantitative Differentiation from Structural Analogs and Cannabinoid Reference Compounds


CB1 Receptor Selectivity: JWH-030 Exhibits 3.7-Fold CB1 Over CB2 Preference, Contrasting with JWH-018's CB2 Selectivity

JWH-030 (naphthoylpyrrole class) demonstrates CB1 receptor selectivity (Ki = 87 ± 3 nM at CB1; Ki = 320 ± 127 nM at CB2; CB1/CB2 selectivity ratio = 3.7-fold) [1]. In contrast, the widely studied naphthoylindole analog JWH-018 exhibits a reversed selectivity profile with higher affinity for CB2 over CB1 (Ki = 9 ± 5 nM at CB1; Ki = 2.9 ± 2.6 nM at CB2; CB2/CB1 selectivity ratio = 3.1-fold) [1][2]. This inverted selectivity profile arises from the core heterocycle substitution (pyrrole vs. indole), which alters aromatic stacking interactions at the receptor binding pocket [3].

Cannabinoid pharmacology CB1/CB2 selectivity Receptor binding Synthetic cannabinoid profiling

In Vivo Potency Comparison: JWH-030 ED50 of 26.8 μM/kg in Mouse Antinociception Assays Represents Intermediate Potency Relative to THC

JWH-030 demonstrates quantifiable in vivo activity in the mouse tail-flick antinociception assay with an ED50 value of 26.8 μM/kg administered subcutaneously [1]. This potency is approximately half that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis, which exhibits an ED50 of approximately 13-15 μM/kg under comparable assay conditions [2]. The partial agonist nature of JWH-030 at CB1 receptors (Ki = 87 nM) underlies this intermediate potency profile, distinguishing it from full agonists with higher intrinsic efficacy [2].

In vivo pharmacology Antinociception Analgesic activity Synthetic cannabinoid potency

Cardiac Cytotoxicity: JWH-030 Exhibits >10-Fold Higher Cytotoxicity than JWH-210, JWH-250, and RCS4 in H9c2 Cardiomyocytes

JWH-030 demonstrates significantly enhanced cytotoxicity in H9c2 rat cardiomyoblast cells compared to other synthetic cannabinoids. At a concentration of 0.1 μM, JWH-030 produced greater cytotoxicity than JWH-210, JWH-250, and RCS4, with the difference reported to exceed tenfold [1][2]. The cytotoxicity is mediated via CB2 receptor activation and is associated with pro-apoptotic effects evidenced by increased caspase-3 levels [1]. Additionally, JWH-030 blocks the hERG potassium channel with an IC50 of 88.36 μM, contributing to observed QT interval prolongation in vivo [1].

Cardiotoxicity Cytotoxicity Safety pharmacology Synthetic cannabinoid toxicology

Functional Activity in Mouse Vas Deferens: JWH-030 IC50 of 3.38 nM Demonstrates Potent CB1-Mediated Neuromodulation

JWH-030 dose-dependently inhibits electrically-induced contractions of the isolated mouse vas deferens with an IC50 of 3.38 nM [1]. This assay is a well-established ex vivo functional model for CB1 receptor-mediated neuromodulation. For reference, the structurally related naphthoylindole JWH-018 exhibits an IC50 of approximately 2.9 nM in the same assay [2], indicating that JWH-030 demonstrates comparable functional potency despite its distinct pyrrole core structure and CB1/CB2 selectivity profile [3].

Functional assay Neuropharmacology Cannabinoid receptor activity Ex vivo pharmacology

Partial Agonist Classification: JWH-030 Ki of 87 nM at CB1 Confers Distinct Pharmacodynamic Profile from Full Agonists

JWH-030 is classified as a partial agonist at CB1 receptors with a binding affinity Ki of 87 ± 3 nM, placing it in an intermediate potency range between high-affinity full agonists and low-affinity antagonists [1][2]. In comparison, the full agonist JWH-018 exhibits a CB1 Ki of 9 ± 5 nM, representing approximately 10-fold higher binding affinity [1]. The partial agonist profile is functionally significant, as it can produce submaximal receptor activation even at saturating concentrations, potentially reducing the risk of receptor desensitization and tolerance development in chronic exposure models [3].

Receptor pharmacology Partial agonist Efficacy Structure-activity relationship

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone: Evidence-Based Procurement Scenarios in Cannabinoid Research and Forensic Toxicology


Comparative Cannabinoid Pharmacology: Investigating CB1-Preferring vs. CB2-Preferring Ligand Profiles

Researchers designing experiments to interrogate CB1 versus CB2 receptor subtype-specific signaling should select JWH-030 (CB1-preferring, 3.7-fold selectivity) over JWH-018 (CB2-preferring, 3.1-fold selectivity) [1]. This selectivity differential, demonstrated in direct head-to-head radioligand binding assays , enables dissection of CB1-mediated versus CB2-mediated pharmacological responses in both in vitro and in vivo models. The pyrrole core structure of JWH-030, distinct from the indole core of JWH-018, provides a chemically orthogonal scaffold for structure-activity relationship studies .

Cardiovascular Safety Pharmacology: Assessing hERG Channel Liability and Cardiac Cytotoxicity

JWH-030 is the preferred synthetic cannabinoid reference standard for cardiovascular toxicology studies requiring a compound with well-characterized cardiotoxicity. The compound exhibits >10-fold higher cytotoxicity in H9c2 cardiomyocytes compared to JWH-210, JWH-250, and RCS4 at 0.1 μM , and blocks the hERG potassium channel with an IC50 of 88.36 μM . These quantitative parameters make JWH-030 a suitable positive control for in vitro cardiotoxicity screening assays and for validating ex vivo cardiac electrophysiology models (e.g., QT prolongation studies in Langendorff-perfused hearts) .

Forensic Toxicology Method Development and Validation

Forensic laboratories developing and validating analytical methods for synthetic cannabinoid detection should procure JWH-030 as a certified reference standard . The compound's well-defined mass spectral fingerprint is available in curated forensic spectral databases [1], and its distinct chromatographic retention properties relative to indole-class cannabinoids facilitate unambiguous identification in complex biological matrices. The availability of ≥98% pure reference material ensures accurate calibration and quantification in GC-MS and LC-MS/MS workflows.

Ex Vivo Functional Assays: Validating Neuromodulatory Activity in Isolated Tissue Preparations

Investigators utilizing the mouse vas deferens assay as a functional readout of CB1 receptor activity should select JWH-030 for its reproducible and potent neuromodulatory effects (IC50 = 3.38 nM) . This ex vivo preparation provides a physiologically relevant measure of presynaptic cannabinoid receptor function. The quantitative IC50 value serves as a benchmark for verifying compound activity and for normalizing responses across experimental replicates. JWH-030's partial agonist profile [1] also makes it suitable for competitive antagonism studies with full agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.